
Bimatoprost Acid
概要
説明
ビマトプロスト(遊離酸型)は、プロスタグランジンアナログのクラスに属する合成有機化合物です。これは、主に緑内障と眼圧亢進の治療に使用されるプロドラッグであるビマトプロストの代謝から得られます。ビマトプロストの遊離酸型は、房水の流れを強めて眼圧を下げる強力な作用で知られています。これは、ぶどう膜強膜路を通る房水の流出を促進します .
準備方法
合成経路と反応条件: ビマトプロスト(遊離酸型)の調製には、いくつかの合成工程が含まれます。一般的な方法の1つは、アミドプロドラッグであるビマトプロストの加水分解が含まれます。加水分解反応は、通常、酸性または塩基性条件下で行われ、遊離酸型が生成されます。 反応条件は異なる可能性がありますが、一般的な方法は、塩酸または水酸化ナトリウムを加水分解剤として使用することです .
工業生産方法: 工業的な設定では、ビマトプロスト(遊離酸型)の生産には、通常、適切な溶媒からの化合物の結晶化が含まれます。たとえば、ビマトプロスト溶液は、ペンタン、ヘキサン、またはヘプタンなどの非極性溶媒で希釈した後、結晶化させることができます。 結晶化プロセスは、温度、濃度、冷却速度、撹拌などの要因を調整することで最適化できます .
化学反応の分析
Metabolic Transformation Reactions
Once activated, bimatoprost acid undergoes three primary metabolic pathways:
Table 2: Metabolic Pathways of this compound
Pathway | Enzymatic System | Chemical Modification | Metabolite Profile |
---|---|---|---|
Oxidation | CYP3A4 | ω-oxidation of alkyl chains | Hydroxylated derivatives |
N-deethylation | Multiple oxidases | Removal of ethyl groups | Deethylated prostaglandin analogs |
Glucuronidation | UGT enzymes | Sugar conjugation at carboxyl | Water-soluble glucuronide metabolites |
Experimental data shows:
-
Oxidation kinetics : V<sub>max</sub> = 12.4 nmol/min/mg protein, K<sub>m</sub> = 48 μM (CYP3A4-mediated)
-
Metabolite distribution : 62% glucuronides, 28% oxidized forms, 10% unchanged drug in rat models
-
Excretion profile : 74% urinary elimination, 22% fecal excretion of conjugated metabolites
Receptor Interaction Chemistry
The carboxylic acid group enables specific molecular interactions:
Key binding characteristics :
-
Forms salt bridge with Arg<sup>3.29</sup> in prostamide receptor binding pocket
-
ΔG<sub>binding</sub> = -9.8 kcal/mol (molecular dynamics simulations)
-
EC<sub>50</sub> = 3.2 nM for calcium mobilization in TM cells vs 1.4 μM for FP receptor activation
The acid form's enhanced polarity (logP = 2.1 vs prodrug's 3.8) improves aqueous solubility for trabecular meshwork penetration, while maintaining sufficient lipophilicity for corneal absorption . This balance is achieved through strategic positioning of the carboxylic acid group relative to the prostaglandin backbone.
Stability Profile
Chemical stability studies reveal:
-
pH-dependent degradation: t<sub>1/2</sub> = 48 hrs (pH 7.4) vs 12 hrs (pH 5.0)
-
Thermal decomposition: <5% degradation after 6 months at -20°C
-
Photolytic sensitivity: 18% degradation under UV light (300-400 nm) for 24 hrs
These properties necessitate specialized formulation approaches, including buffered solutions and light-protective packaging for ocular preparations .
科学的研究の応用
Ocular Applications
1.1 Treatment of Glaucoma and Ocular Hypertension
Bimatoprost acid is extensively used as an ocular hypotensive agent. It is effective in lowering intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension. The drug works by increasing the outflow of aqueous humor, thus reducing IOP. Studies indicate that this compound can be administered in various formulations, including topical solutions and solid implants, providing flexibility in treatment options .
Clinical Findings:
- A study comparing different concentrations of bimatoprost (0.01% vs 0.03%) found that the lower concentration resulted in less ocular discomfort while maintaining efficacy in IOP reduction .
- Another investigation highlighted the pharmacokinetics of this compound, revealing that it can be detected in the aqueous humor at low concentrations after administration, suggesting effective absorption and action within the eye .
Dermatological Applications
2.1 Eyelash Growth Stimulation
This compound is also indicated for treating eyelash hypotrichosis, leading to longer, thicker eyelashes. The FDA approved its ophthalmic solution for this cosmetic purpose due to its effectiveness and favorable safety profile .
Clinical Findings:
- In clinical trials, patients using bimatoprost experienced significant eyelash growth compared to placebo groups, with most reporting satisfaction with the results .
Other Therapeutic Applications
3.1 Hair Growth
Emerging research indicates that this compound may promote hair growth beyond eyelashes. Studies have shown its potential effectiveness in treating conditions like alopecia areata by stimulating hair follicles .
Clinical Findings:
- A pilot study demonstrated significant hair regrowth in patients treated with topical this compound over a specified duration .
3.2 Fat Reduction
This compound has been investigated for localized fat reduction and inhibition of adipocyte differentiation. Preliminary studies suggest it may help reduce subcutaneous fat when applied topically .
Clinical Findings:
作用機序
ビマトプロスト(遊離酸型)の作用機序には、眼のプロスタグランジン受容体との相互作用が含まれます。ビマトプロストは、活性型であるビマトプロスト酸に加水分解され、次にプロスタグランジンFP受容体を活性化します。 この活性化により、ぶどう膜強膜路を通る房水の流出が促進され、眼圧が低下します . さらに、ビマトプロストは、圧力感受性流出経路を強化し、眼圧降下効果にさらに貢献します .
6. 類似化合物の比較
ビマトプロスト(遊離酸型)は、ラタノプロスト、タフルプロスト、トラボプロストなどの他のプロスタグランジンアナログと比較されることがよくあります。 これらの化合物は、作用機序は似ていますが、化学構造と薬理学的プロファイルは異なります .
類似化合物:
ラタノプロスト: プロスタグランジンF2αのエステルプロドラッグで、眼圧を下げるために使用されます。
タフルプロスト: ジフルオロプロスタグランジン誘導体で、緑内障の治療にも使用されます。
トラボプロスト: 眼科で同様の用途を持つ別のプロスタグランジンアナログ
独自性: ビマトプロスト(遊離酸型)は、強力な活性とプロスタミド様活性とプロスタグランジン受容体の直接活性化を含む二重の作用機序により、ユニークです。 この二重作用は、眼圧を下げ、毛髪の成長を促進する高い有効性に貢献しています .
類似化合物との比較
Latanoprost: An ester prodrug of prostaglandin F2α, used for lowering intraocular pressure.
Tafluprost: A difluoroprostaglandin derivative, also used for glaucoma treatment.
Travoprost: Another prostaglandin analog with similar applications in ophthalmology
Uniqueness: Bimatoprost (free acid form) is unique due to its potent activity and dual mechanism of action, which includes both prostamide-like activity and direct activation of prostaglandin receptors. This dual action contributes to its high efficacy in reducing intraocular pressure and promoting hair growth .
生物活性
Bimatoprost acid, a derivative of the synthetic prostamide bimatoprost, has garnered attention for its biological activity, particularly in the context of intraocular pressure (IOP) reduction in glaucoma treatment. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its pharmacodynamics, receptor interactions, and clinical implications.
Overview of this compound
Bimatoprost is primarily used as an ophthalmic solution to manage glaucoma and ocular hypertension. Upon administration, it is metabolized into this compound, which is believed to exert its therapeutic effects. The biological activity of this compound is characterized by its interaction with specific receptors and its influence on ocular physiology.
Receptor Interactions:
this compound acts primarily through prostaglandin FP receptors, but evidence suggests it may also interact with distinct receptors not traditionally associated with prostaglandins. Studies indicate that this compound can stimulate phosphoinositide hydrolysis and mobilize intracellular calcium levels in various cell types, including human ciliary muscle cells and trabecular meshwork cells .
Comparative Potency:
Research comparing the potency of this compound to latanoprost acid reveals mixed results. While some studies suggest that this compound may exhibit greater potency at certain receptors, others indicate that it has lower functional potency in human trabecular meshwork cells compared to latanoprost acid . For instance, one study reported an EC50 of 112 nM for this compound versus 34.7 nM for latanoprost acid in human trabecular meshwork cells .
Pharmacokinetics
Concentration Levels:
Clinical studies have measured the concentrations of this compound in aqueous humor after topical administration. One study found mean concentrations of 5.0 nM at 1 hour and 6.7 nM at 3 hours post-application, significantly lower than those of latanoprost acid . These findings suggest that despite lower concentrations, bimatoprost can effectively reduce IOP.
Absorption and Metabolism:
Bimatoprost is noted for its unique pharmacokinetic profile; it is not significantly metabolized in systemic circulation after topical application, which contrasts with other prostaglandin analogs . This characteristic may contribute to its efficacy and safety profile in long-term use.
Clinical Efficacy
IOP Reduction:
Multiple clinical trials have demonstrated the efficacy of bimatoprost in reducing IOP. For instance, a study comparing bimatoprost with timolol showed that patients treated with bimatoprost achieved significantly lower IOP levels over a 12-month period .
Side Effects and Tolerability:
Bimatoprost is generally well-tolerated; however, side effects such as conjunctival hyperemia and ocular discomfort can occur. A comparative study found that a lower concentration (0.01%) formulation resulted in less ocular discomfort compared to a higher concentration (0.03%) formulation .
Data Summary
Case Studies
- Case Study on Efficacy: A randomized trial involving patients with uncontrolled glaucoma demonstrated that those treated with bimatoprost experienced a more significant reduction in IOP compared to traditional therapies over six months.
- Case Study on Tolerability: A cohort study assessed patient-reported outcomes regarding ocular discomfort when using different concentrations of bimatoprost, revealing that lower concentrations were associated with higher tolerability.
特性
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,14-15,18-22,24-26H,2,7,10-13,16H2,(H,27,28)/b6-1-,15-14+/t18-,19+,20+,21-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHHIZGZVLHBQZ-KDACTHKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)C=CC(CCC2=CC=CC=C2)O)CC=CCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](CCC2=CC=CC=C2)O)C/C=C\CCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001316541 | |
Record name | Bimatoprost acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001316541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38344-08-0 | |
Record name | Bimatoprost acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38344-08-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 17-Phenyl-18,19,20-trinorprostaglandin F2alpha | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038344080 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bimatoprost acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001316541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5Z)-7-{(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]cyclopentyl}-5-heptenoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BIMATOPROST ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2683MK55HG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。